3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid
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Overview
Description
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid is a complex organic compound with a unique structure that includes a pyridine ring, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid typically involves multiple steps, starting with the preparation of the oxazole ring and the pyridine ring separately. These rings are then coupled together through a series of reactions that may include amination, esterification, and cyclization. Common reagents used in these reactions include copper(II) chloride or bromide in isopropyl alcohol as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide (NBS) . The conditions for these reactions can vary, but they often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 1-benzo[1,3]dioxol-5-yl derivatives
- Indole derivatives
Uniqueness
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .
Properties
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-6-5-8(14-18-6)13-10(15)7-3-2-4-12-9(7)11(16)17/h2-5H,1H3,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVNXKKXYJYPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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